molecular formula C14H14F2N4O B2861720 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034347-07-2

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

Cat. No.: B2861720
CAS No.: 2034347-07-2
M. Wt: 292.29
InChI Key: CBZONIIEOZVJHK-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a difluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving an appropriate precursor.

    Attachment of the Difluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the difluorophenyl moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions could be used to modify the triazole or pyrrolidine rings.

    Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylethanone: Lacks the difluorophenyl group.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone: Contains a single fluorine atom.

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is unique due to the presence of both the triazole and pyrrolidine rings, as well as the difluorophenyl group, which may confer unique biological properties and reactivity.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-11-2-1-10(13(16)8-11)7-14(21)19-6-3-12(9-19)20-17-4-5-18-20/h1-2,4-5,8,12H,3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZONIIEOZVJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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